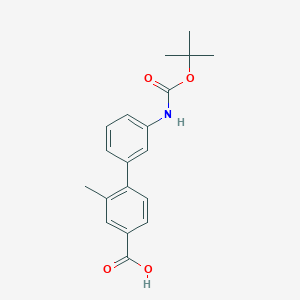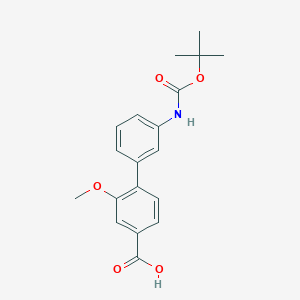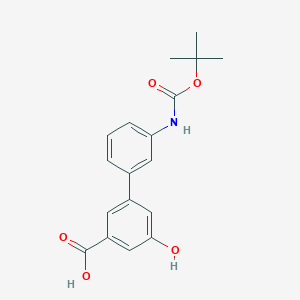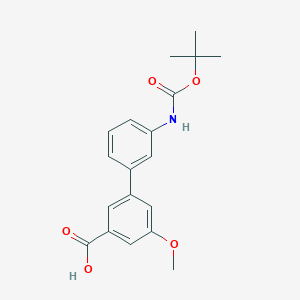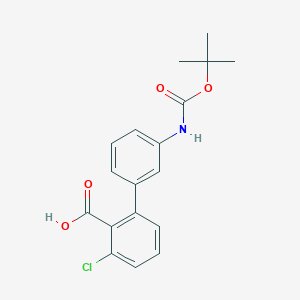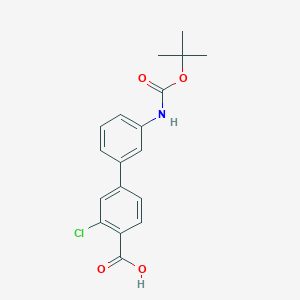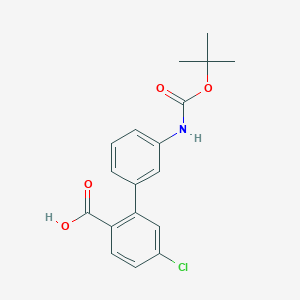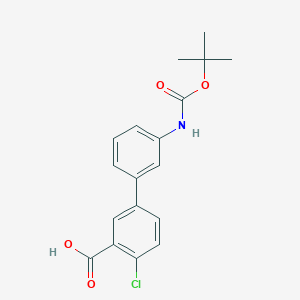
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid (5-BOC-APC) is a synthetic, organic compound that has been used in a variety of scientific research applications. It is a versatile and important molecule that has been used in various biochemical and physiological experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-BOC-APC research.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic assays to measure the activity of enzymes such as tyrosinase and lipoxygenase. It has also been used as a substrate in the study of enzyme kinetics and as a reagent in the synthesis of other compounds. In addition, 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been used in the study of the structure and function of proteins, such as the enzyme glucose-6-phosphate isomerase.
Mecanismo De Acción
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, resulting in a conformational change that leads to the enzyme’s catalytic activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of tyrosinase and lipoxygenase, two enzymes involved in the metabolism of fatty acids. In addition, 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been shown to inhibit the activity of glucose-6-phosphate isomerase, an enzyme involved in the metabolism of glucose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and easy to synthesize. In addition, it can be used in a variety of biochemical and physiological experiments.
However, there are also some limitations to the use of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not a very potent inhibitor of enzymes, making it less effective than other compounds in some assays.
Direcciones Futuras
There are a number of potential future directions for 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to identify new applications for 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%. Finally, further research could be conducted to develop more potent inhibitors of enzymes using 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% as a starting point.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is synthesized through a multi-step process. The first step is the condensation reaction of 3-bromo-4-methoxybenzaldehyde with 2-chlorobenzoic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and yields 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid. The second step involves the hydrolysis of the intermediate product to yield the desired 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%.
Propiedades
IUPAC Name |
2-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHCXMKVVQCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)
